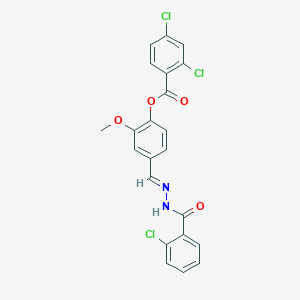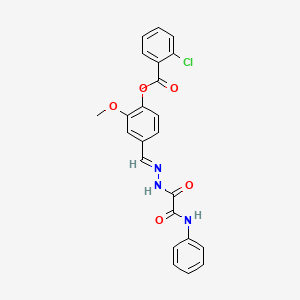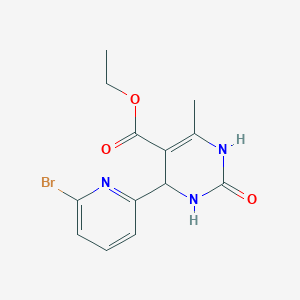
(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a tolyl group, and a pyrazole ring, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to yield the corresponding dihydropyrazole.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the dihydropyrazole derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)methanol: A simpler compound with similar functional groups but lacking the pyrazole ring.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: A compound with a similar pyrazole ring but different substituents.
4-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: A compound with a carboxylic acid group instead of the alcohol group.
Uniqueness
(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to the combination of its fluorophenyl, tolyl, and pyrazole groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
618444-56-7 |
|---|---|
Molecular Formula |
C17H15FN2O |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15FN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-10,21H,11H2,1H3 |
InChI Key |
JBEQSIQSZOOHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-2-methylbenzohydrazide](/img/structure/B12022130.png)
![3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022134.png)
![[3-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12022135.png)
![2-methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 4-ethoxybenzoate](/img/structure/B12022140.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022146.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12022149.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12022160.png)



![4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022176.png)
![N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12022179.png)
![2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12022200.png)
